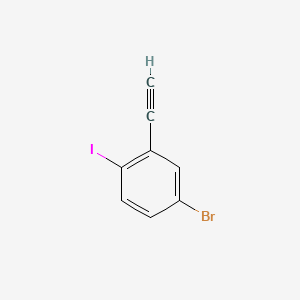

4-Bromo-2-ethynyl-1-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethynyl-1-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrI/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPFRMNYUPSJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrI | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethynyl 1 Iodobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. ub.eduamazonaws.come3s-conferences.orgscripps.edu For 4-bromo-2-ethynyl-1-iodobenzene, the most logical disconnection is the carbon-carbon bond of the ethynyl (B1212043) group. This leads to two primary synthons: a 1-bromo-3-iodobenzene (B1265593) core and an ethynyl anion equivalent.

This retrosynthetic step points towards a forward synthesis involving the coupling of a dihalogenated benzene (B151609) with an acetylene (B1199291) source. The key challenge lies in achieving regioselective ethynylation, specifically at the C-2 position, ortho to the iodine and meta to the bromine.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Introduction

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds. wikipedia.org The Sonogashira coupling, in particular, is the premier choice for the synthesis of arylalkynes from aryl halides and terminal alkynes. organic-chemistry.orglibretexts.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the catalytic system employed. Key factors include the choice of palladium source, the nature of the phosphine (B1218219) ligand, and the presence of a copper co-catalyst.

Palladium/Copper Co-catalysis: The synergistic action of palladium and copper(I) is crucial for the Sonogashira reaction. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, while CuI is the most frequently used copper co-catalyst. nih.govrsc.org

Ligand Design: The choice of phosphine ligand can significantly influence the catalytic activity and selectivity. Bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination, leading to higher yields. For instance, ligands like triphenylphosphine (B44618) (PPh₃) are commonly employed. nih.govrsc.org In some cases, the use of bidentate or electron-rich monodentate phosphine ligands can even switch the regioselectivity of the coupling reaction in di- or poly-halogenated systems. rsc.org

The following table summarizes common catalytic systems used in Sonogashira couplings:

| Palladium Catalyst | Copper Co-catalyst | Ligand | Typical Loading (mol%) |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | 1-5 |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine | 1-5 |

| Pd₂(dba)₃ | CuI | Various Phosphines | 1-5 |

This table provides a general overview of common catalytic systems and typical catalyst loadings.

The reaction conditions, including the choice of solvent and base, play a critical role in the outcome of the Sonogashira coupling.

Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and amines such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) being common choices. nih.govrsc.org The solvent can influence the solubility of the reactants and the stability of the catalytic species.

Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. organic-chemistry.org The choice of base can affect the reaction rate and the occurrence of side reactions.

Temperature: Sonogashira couplings are often carried out at room temperature or with gentle heating (e.g., 65-80 °C) to promote the reaction without causing decomposition of the catalyst or reactants. nih.gov

A significant challenge in the synthesis of this compound is the regioselective introduction of the ethynyl group. In dihalogenated benzenes, the reactivity of the halogens towards oxidative addition to the palladium(0) center follows the order I > Br > Cl. libretexts.org This differential reactivity can be exploited to achieve selective coupling at the more reactive C-I bond. wikipedia.orglibretexts.org

By carefully controlling the reaction conditions, such as temperature and catalyst system, it is possible to favor the Sonogashira coupling at the C-I bond of a bromoiodobenzene derivative. wikipedia.orglibretexts.org For instance, performing the reaction at room temperature can enhance the selectivity for the reaction with the aryl iodide over the aryl bromide. wikipedia.org In the case of 1-bromo-4-iodobenzene, selective coupling with trimethylsilylacetylene (B32187) at the iodo-substituted position has been demonstrated. wikipedia.org While the starting material in this specific literature example is a different isomer, the principle of higher reactivity of the C-I bond is directly applicable.

Utilization of Trimethylsilylacetylene as an Alkyne Source

To avoid the handling of volatile and potentially hazardous acetylene gas, trimethylsilylacetylene (TMSA) is often used as a stable and convenient source of the ethynyl group. libretexts.orgresearchgate.net The trimethylsilyl (B98337) group acts as a protecting group that can be easily removed in situ or in a subsequent step.

The Sonogashira coupling is first performed with TMSA to yield the corresponding trimethylsilyl-protected arylalkyne. wikipedia.orgnih.govrsc.org Subsequent desilylation, typically achieved by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol, affords the terminal alkyne. organic-chemistry.org

The use of TMSA offers several advantages:

Safety and ease of handling: TMSA is a liquid and is less hazardous than acetylene gas.

Prevention of homocoupling: The silyl (B83357) group prevents the unwanted homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.

Stepwise functionalization: The protected alkyne allows for further modifications to the molecule before deprotection.

The following table outlines the two-step process involving TMSA:

| Step | Reaction | Reagents and Conditions |

| 1 | Sonogashira Coupling | 1-Bromo-4-iodobenzene, TMSA, Pd catalyst, CuI, Amine base |

| 2 | Desilylation | Base (e.g., K₂CO₃, MeOH) or Fluoride source (e.g., TBAF) |

This table illustrates the general procedure for the introduction of an ethynyl group using trimethylsilylacetylene.

Sequential Functionalization of Polyhalobenzenes

A primary strategy for synthesizing this compound involves the sequential functionalization of a dihalobenzene precursor. This approach leverages the differential reactivity of the halogen substituents to achieve regioselective transformations.

Strategies for Differentiating Reactivity of Bromine and Iodine Substituents

The successful sequential functionalization of a bromo-iodobenzene precursor hinges on the inherent differences in reactivity between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the reactivity of aryl halides follows the order: I > Br > Cl > F. mdpi.comwikipedia.org This differential reactivity allows for the selective reaction at the C-I bond while the C-Br bond remains intact, provided the reaction conditions are carefully controlled.

The greater reactivity of the C-I bond is attributed to its lower bond dissociation energy compared to the C-Br bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) species. This crucial step initiates the catalytic cycle of the cross-coupling reaction. wikipedia.org

A common strategy, therefore, is to perform a Sonogashira coupling on a bromo-iodobenzene at or near room temperature. Under these mild conditions, the more reactive C-I bond will preferentially undergo coupling with a terminal alkyne, leaving the C-Br bond available for subsequent transformations. mdpi.comwikipedia.org

Table 1: Relative Reactivity of Aryl Halides in Sonogashira Coupling

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions for Selective Coupling |

| Ar-I | Highest | Room temperature |

| Ar-Br | Intermediate | Elevated temperatures |

| Ar-Cl | Low | Harsh conditions, specialized catalysts |

| Ar-OTf (Triflate) | High (comparable to Iodide) | Mild conditions |

This predictable reactivity order is fundamental in designing a synthetic route that installs the ethynyl group at a specific position relative to the bromine and iodine atoms. For the synthesis of this compound, a plausible starting material would be 1,3-dibromo-5-iodobenzene (B9818) or a similarly substituted precursor where the positions of the halogens direct the ethynylation to the desired location.

Alternative Approaches for Ethynyl and Halogen Incorporation

Beyond the functionalization of pre-existing polyhalobenzenes, alternative strategies can be employed to introduce the ethynyl and halogen substituents onto a benzene ring. These methods often involve the generation of highly reactive intermediates or the direct halogenation of an ethynyl-substituted arene.

Aryllithium Intermediates and Electrophilic Trapping (e.g., after regioselective lithiation)

The generation of aryllithium species through halogen-lithium exchange or directed ortho-metalation (DoM) provides a powerful tool for the regioselective introduction of functional groups. In the context of synthesizing this compound, a carefully planned lithiation strategy can create a nucleophilic carbon center at a specific position, which can then be trapped with an appropriate electrophile.

For instance, starting with 1,4-dibromobenzene, a regioselective halogen-lithium exchange could be attempted, followed by iodination. However, controlling the regioselectivity of this exchange can be challenging. A more controlled approach is directed ortho-metalation, where a directing group on the benzene ring guides the deprotonation by a strong lithium base (like n-butyllithium) to an adjacent ortho position. While not directly applicable to a simple halobenzene, this strategy is highly effective for arenes bearing directing groups such as amides, methoxy (B1213986) groups, or sulfoxides.

A hypothetical route could involve a protected aniline (B41778) or phenol (B47542) derivative, where the directing group facilitates ortho-lithiation. Subsequent trapping with an iodine electrophile (e.g., I2) would install the iodine atom. The directing group could then be converted to a bromine or removed and replaced in a later step.

The general principle involves the interaction of an alkyllithium reagent with a directing metalation group (DMG) on the aromatic ring. This interaction facilitates the deprotonation of the nearest ortho-position, generating a stabilized aryllithium intermediate that can then react with an electrophile.

Bromination and Iodination Reactions on Ethynyl-Substituted Benzenes

An alternative synthetic logic involves introducing the halogen atoms onto a pre-existing ethynyl-substituted benzene. For example, starting with 3-bromophenylacetylene (B1279458), one could envision a regioselective iodination at the 2-position.

Electrophilic aromatic substitution (EAS) reactions, such as bromination and iodination, are standard methods for introducing halogens onto an aromatic ring. The ethynyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct halogenation of phenylacetylene (B144264) itself would likely lead to a mixture of isomers, with the meta-substituted product predominating.

However, the directing effects of multiple substituents must be considered. In a molecule like 3-bromophenylacetylene, the bromine atom is an ortho-, para-director (though deactivating), while the ethynyl group is a meta-director. The outcome of an electrophilic halogenation would depend on the interplay of these directing effects and the reaction conditions.

The halogenation of alkynes themselves is also a well-known reaction, typically proceeding via addition across the triple bond to form di- or tetra-haloalkanes. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comyoutube.comyoutube.com To achieve aromatic halogenation without reacting with the alkyne, specific conditions and catalysts are necessary. For instance, the use of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) is standard for aromatic bromination and chlorination, activating the halogen towards attack by the aromatic ring. youtube.com Iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species. chemistrysteps.com

A plausible, though potentially low-yielding, approach could involve the carefully controlled iodination of 3-bromophenylacetylene or the bromination of 3-iodophenylacetylene, relying on the combined directing effects of the existing substituents to favor the formation of the desired this compound isomer.

Reactivity Profiles and Transformational Chemistry of 4 Bromo 2 Ethynyl 1 Iodobenzene

Chemoselective Cross-Coupling Reactions of Aryl Halide Moieties

The presence of both bromine and iodine on the same aromatic ring allows for chemoselective cross-coupling reactions. The selectivity of these reactions is primarily dictated by the differing bond dissociation energies of the C-I and C-Br bonds, with the former being weaker and therefore more reactive towards oxidative addition to a palladium(0) center. This inherent reactivity difference can be further modulated by the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of 4-bromo-2-ethynyl-1-iodobenzene, this reaction can be directed to selectively occur at either the iodine or bromine position.

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in Suzuki-Miyaura coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org Consequently, by carefully controlling the reaction conditions, it is possible to achieve selective coupling at the iodine position while leaving the bromine intact for subsequent transformations.

For instance, reacting this compound with an organoboron reagent at or near room temperature typically results in the exclusive formation of the product coupled at the iodine position. wikipedia.org Achieving coupling at the less reactive bromine site generally requires more forcing conditions, such as higher temperatures and longer reaction times, and is often performed after the iodine has been functionalized. This stepwise approach allows for the synthesis of unsymmetrically disubstituted phenylacetylene (B144264) derivatives.

The choice of catalyst, ligand, and base plays a crucial role in controlling the selectivity and yield of the Suzuki-Miyaura coupling of this compound.

Catalyst: Palladium complexes are the most common catalysts for Suzuki-Miyaura couplings. Palladium(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are effective. The catalyst loading can often be kept low, especially for the more reactive C-I bond.

Ligand: The ligand choice is critical for modulating the reactivity and stability of the palladium catalyst. Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines like SPhos, can enhance the rate of oxidative addition, particularly for the less reactive C-Br bond. For selective coupling at the iodine position, less electron-rich ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient.

Base: A base is required to activate the organoboron reagent and facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can influence the reaction rate and the tolerance of other functional groups in the molecule. For sensitive substrates, milder bases like K₃PO₄ are often preferred.

The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling of a generic bromoiodoarene, which can be extrapolated to this compound.

| Coupling Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|---|

| Iodine | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 25-50 | High |

| Bromine (after Iodine coupling) | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 | Moderate to High |

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orglibretexts.org In the context of this compound, the higher reactivity of the C-I bond would again be expected to dominate, allowing for selective vinylation at the 1-position under appropriate conditions. The reaction typically employs a palladium catalyst, a base (often a tertiary amine like triethylamine), and is carried out at elevated temperatures. The choice of ligand can influence the regioselectivity of the alkene addition.

| Reagents | Catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |

| Olefin (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 80-120 | 4-Bromo-2-ethynyl-1-vinylbenzene |

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. libretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed selectively at the C-I bond under mild conditions. More forcing conditions would be required to react the C-Br bond. A key advantage of the Stille reaction is its tolerance of a wide range of functional groups.

| Reagents | Catalyst | Solvent | Temperature (°C) | Expected Major Product |

| Organostannane (e.g., Bu₃Sn-Aryl) | Pd(PPh₃)₄ | Toluene | 80-110 | 4-Bromo-1-aryl-2-ethynylbenzene |

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. For this compound, selective coupling at the iodine position is anticipated. The organozinc reagents are typically prepared in situ from the corresponding organohalide. Nickel catalysts can also be employed in Negishi couplings. organic-chemistry.org

| Reagents | Catalyst | Solvent | Temperature (°C) | Expected Major Product |

| Organozinc reagent (e.g., Aryl-ZnCl) | Pd(dppf)Cl₂ | THF | 25-60 | 4-Bromo-1-aryl-2-ethynylbenzene |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. nih.govwikipedia.orgorganic-chemistry.org The presence of two different halogen atoms in this compound, with differing reactivities towards oxidative addition to a palladium(0) center, allows for selective functionalization. Generally, the C-I bond is more reactive than the C-Br bond in such catalytic systems. nih.gov

This difference in reactivity can be exploited to selectively introduce an amino group at the position of the iodine atom while leaving the bromine atom intact for subsequent transformations. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. nih.gov For instance, using a palladium catalyst with appropriate phosphine ligands, such as X-Phos, in the presence of a suitable base like sodium tert-butoxide, would be expected to facilitate the selective amination at the C-I bond. nih.gov

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. clockss.orgorganic-chemistry.orgchalmers.se Following an initial selective Buchwald-Hartwig amination at the C-I position with a primary amine, the resulting N-aryl-4-bromo-2-ethynyl-aniline derivative can undergo further transformations.

The ethynyl (B1212043) group, now positioned ortho to the newly introduced amino group, and the bromine atom at the para-position provide handles for subsequent cyclization reactions. These can be achieved through various metal-catalyzed or radical-mediated processes to construct fused heterocyclic systems. The specific nature of the heterocycle formed would depend on the reaction conditions and the nature of any additional reagents used.

A particularly valuable application of the aminated product of this compound is in the synthesis of indole (B1671886) derivatives. The intermediate, an ortho-alkynyl aniline (B41778), is a classic precursor for indole synthesis. nih.govresearchgate.netgoogle.com The intramolecular cyclization can be promoted by various catalysts, including those based on copper, silver, or other transition metals. pkusz.edu.cn

For example, a silver(I)-catalyzed cyclization could proceed via π-acid activation of the alkyne, facilitating nucleophilic attack by the adjacent amino group to form the indole ring. pkusz.edu.cn The resulting indole would still bear the bromine atom at what was originally the 4-position of the starting material, offering a site for further functionalization. This sequential amination and cyclization strategy provides a modular approach to constructing substituted indoles. nih.gov

Interactive Data Table: Plausible Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System (Plausible) | Product (Expected) |

| 1 | Aniline | Pd(OAc)₂ / XPhos, NaOtBu | 4-Bromo-N-phenyl-2-ethynyl-aniline |

| 2 | Benzylamine | Pd₂(dba)₃ / BINAP, Cs₂CO₃ | N-(4-Bromo-2-ethynyl-phenyl)-benzylamine |

| 3 | Morpholine | PdCl₂(dppf), K₃PO₄ | 4-(4-Bromo-2-ethynyl-phenyl)-morpholine |

Reactions Involving the Ethynyl Group

The ethynyl group in this compound is a highly versatile functional group that can participate in a wide range of chemical transformations, including hydrogenation and cycloaddition reactions.

The triple bond of the ethynyl group can be fully or partially reduced through catalytic hydrogenation. Complete hydrogenation over a catalyst such as palladium on carbon (Pd/C) would convert the ethynyl group to an ethyl group, yielding 4-bromo-1-iodo-2-ethylbenzene. youtube.comyoutube.com More controlled conditions, for instance using Lindlar's catalyst, could selectively produce the corresponding styrene (B11656) derivative (4-bromo-1-iodo-2-vinylbenzene). youtube.com

Hydrodeuteration, the addition of one hydrogen and one deuterium (B1214612) atom across the triple bond, can also be achieved. Such studies are valuable for mechanistic investigations and for the synthesis of isotopically labeled compounds. nih.gov

The site-selective incorporation of deuterium can provide insights into the reaction mechanism. osaka-u.ac.jpnih.gov For example, using a deuterium source like D₂O in the presence of a suitable catalyst, it is possible to introduce deuterium atoms at specific positions. osaka-u.ac.jpprinceton.edu The regioselectivity of deuterium incorporation in the resulting alkene can be analyzed to understand the stereochemistry of the addition reaction. Furthermore, the selective deuteration of the aromatic ring itself can be achieved under certain catalytic conditions, which is a valuable tool in pharmaceutical research for studying metabolic pathways. nih.govuwaterloo.ca

Interactive Data Table: Potential Hydrogenation Products of this compound

| Reagents | Catalyst | Product |

| H₂ (excess) | Pd/C | 4-Bromo-1-iodo-2-ethylbenzene |

| H₂ | Lindlar's Catalyst | (Z)-4-Bromo-1-iodo-2-vinylbenzene |

| D₂ | Pd/C | 4-Bromo-1-iodo-2-(1,1,2,2-tetradeuterio-ethyl)benzene |

The terminal alkyne of this compound is an excellent substrate for 1,3-dipolar cycloaddition reactions, a class of reactions that falls under the umbrella of "click chemistry". organic-chemistry.orgyoutube.com These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. nih.govorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a 1,2,3-triazole ring. nih.govacs.org

Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to yield a highly functionalized 1,4-disubstituted triazole. nih.govnih.gov This triazole product would retain the bromo and iodo substituents on the benzene (B151609) ring, making it a valuable scaffold for further chemical modifications and for the construction of complex molecules for applications in medicinal chemistry and materials science. nih.govnih.gov The reaction is generally highly regioselective, affording the 1,4-isomer exclusively. youtube.com

1,3-Dipolar Cycloaddition Reactions (Click Chemistry Principles)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.orgresearchgate.net This reaction offers a highly efficient and reliable method for constructing 1,4-disubstituted 1,2,3-triazole rings. researchgate.net The reaction proceeds through the in-situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then readily reacts with an organic azide (R-N₃), culminating in the formation of a stable triazole ring. rsc.orgnih.gov

A key advantage of the CuAAC is its exceptional functional group tolerance and bio-orthogonality, meaning the reaction can proceed under mild conditions, often in various solvents including aqueous mixtures, without disturbing other sensitive functional groups. nih.govnih.gov In the case of this compound, the C-I and C-Br bonds remain intact during the cycloaddition, allowing for the synthesis of complex molecules where the bromo and iodo groups are reserved for subsequent transformations. The product of the reaction is a 1-(4-bromo-2-iodophenyl)-4-substituted-1,2,3-triazole, a scaffold with applications in medicinal chemistry and materials science. nih.govresearchgate.net

Notably, the related reaction between 1-iodoalkynes and azides, also catalyzed by copper(I), exhibits exceptionally high reaction rates, sometimes even exceeding those of terminal alkynes, to yield 5-iodo-1,2,3-triazoles. nih.gov While the primary focus here is the terminal alkyne of this compound, this highlights the profound influence of halogen substituents on the reactivity of the alkyne moiety in such cycloadditions.

Nucleophilic and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions, providing pathways to a variety of functionalized vinyl derivatives.

Electrophilic Additions: Similar to other alkynes, the π-electron system of the ethynyl group can be attacked by electrophiles. youtube.com

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr), follows Markovnikov's rule. The proton adds to the terminal carbon atom (the one with the most hydrogen substituents), generating a vinyl carbocation intermediate on the carbon adjacent to the aromatic ring. This carbocation is then attacked by the bromide ion, yielding 1-bromo-1-(4-bromo-2-iodophenyl)ethene. libretexts.org The reaction with excess HX can lead to a geminal dihaloalkane. libretexts.org

Halogenation: The addition of halogens like bromine (Br₂) proceeds similarly, resulting in the formation of a dibromo-substituted alkene, specifically 1,2-dibromo-1-(4-bromo-2-iodophenyl)ethene. libretexts.org

Hydroboration-Oxidation: This two-step process represents an anti-Markovnikov addition. The alkyne reacts with a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN to prevent double addition), followed by oxidation with hydrogen peroxide. libretexts.org This sequence, when applied to the terminal alkyne of this compound, produces the corresponding aldehyde, (4-bromo-2-iodophenyl)acetaldehyde, after tautomerization of the initial enol intermediate. libretexts.org

Nucleophilic Additions: While nucleophilic additions are most efficient with alkynes activated by adjacent electron-withdrawing groups, they can occur with terminal arylalkynes under appropriate conditions. researchgate.netbham.ac.uk

Michael-type Additions: Softer nucleophiles like thiols and amines can add across the triple bond, particularly in the presence of a suitable catalyst. bham.ac.uk For instance, the thiol-yne reaction with a thiol (R-SH) would yield a vinyl sulfide. These reactions are foundational for creating polymers and for bioconjugation applications. bham.ac.uk

Post-Functionalization of the Terminal Alkyne (e.g., Metalation, Chain Extension)

The proton on the terminal alkyne is weakly acidic and can be removed by a strong base, a process known as metalation. This deprotonation, typically achieved with an organolithium reagent like n-butyllithium (n-BuLi), generates a lithium acetylide. nih.gov This acetylide is a powerful carbon nucleophile and a key intermediate for various chain extension reactions.

Alkylation and Addition to Carbonyls: The generated acetylide can react with a range of electrophiles. For example, reaction with an alkyl halide (R-X) extends the carbon chain, while addition to an aldehyde or ketone produces a propargylic alcohol, a versatile synthetic building block. nih.gov

Sonogashira Coupling: The terminal alkyne itself can participate in palladium-catalyzed Sonogashira coupling with various aryl or vinyl halides. This allows for the direct connection of the 4-bromo-2-iodophenyl-ethynyl moiety to other molecular fragments, forming complex conjugated systems.

Glaser Coupling: In the presence of a copper catalyst and an oxidant, this compound can undergo homocoupling to produce a symmetric diyne, 1,4-bis(4-bromo-2-iodophenyl)buta-1,3-diyne.

Orthogonal Reactivity and Cascade Transformations

The true synthetic power of this compound lies in the differential reactivity of its three functional sites: the C-I bond, the C-Br bond, and the terminal alkyne. This "orthogonal" reactivity allows for the stepwise and selective functionalization of the molecule.

Designing Synthetic Sequences Exploiting Differential Reactivity

The different energy barriers associated with the reactions at each site enable the design of multi-step synthetic sequences where each site is addressed independently. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br. acs.org This hierarchy, combined with the unique reactivity of the alkyne, permits a programmed approach to synthesis.

A representative synthetic strategy could be:

Selective C-I Functionalization: A Sonogashira or Suzuki coupling is first performed under mild conditions that selectively activate the C-I bond, leaving the C-Br bond and the alkyne untouched. For example, coupling with an arylboronic acid would yield a biaryl system. acs.org

Alkyne Transformation: The terminal alkyne of the resulting product can then be modified, for instance, by a CuAAC reaction to introduce a triazole ring.

Final C-Br Functionalization: Lastly, the less reactive C-Br bond can be functionalized using more forcing cross-coupling conditions (e.g., higher temperature or a different catalyst/ligand system).

This selective, stepwise approach provides a powerful tool for the controlled construction of highly complex and precisely substituted aromatic compounds.

One-Pot Cascade and Tandem Reactions for Complex Molecular Construction

The distinct reactivity of the functional groups can also be harnessed in cascade or tandem reactions, where multiple bonds are formed in a single pot, enhancing synthetic efficiency. By carefully selecting catalysts, reagents, and reaction conditions, chemists can orchestrate a sequence of transformations.

For instance, a one-pot, multi-catalyst system could be envisioned. A palladium catalyst selective for the C-I bond could be used to perform an initial cross-coupling. Subsequently, the addition of a copper catalyst could trigger a CuAAC reaction at the alkyne. Finally, a change in conditions or the introduction of a second palladium catalyst system could address the C-Br bond. Such sequences can lead to the rapid assembly of intricate molecular architectures from a relatively simple starting material, avoiding the need for isolation and purification of intermediates. Intramolecular cyclization following an initial intermolecular coupling is another powerful cascade strategy that can be employed with derivatives of this compound. acs.orgacs.org

Surface-Confined Reactivity

The unique combination of functional groups makes this compound an excellent candidate for applications in materials science and nanotechnology, specifically for modifying surfaces.

The terminal alkyne serves as a versatile anchor point. It can be attached to azide-functionalized surfaces via the highly efficient CuAAC "click" reaction, allowing for the covalent immobilization of the molecule onto substrates like silicon wafers, glass slides, or nanoparticles.

The aryl halide moieties (C-I and C-Br) provide additional handles for surface chemistry. They are known to react on metal surfaces, such as gold (Au), silver (Ag), or copper (Cu), under thermal activation to induce on-surface Ullmann coupling. This process can be used to form covalent C-C bonds between adjacent molecules, leading to the bottom-up synthesis of 2D materials like graphene nanoribbons or other extended conjugated networks directly on a surface.

The orthogonal nature of the functional groups is particularly advantageous for creating hierarchical structures. For example, the molecule could first be "clicked" onto a surface via its alkyne. The remaining iodo and bromo groups would then be pointing away from the surface, available for subsequent on-surface polymerization or for capturing other molecules from solution, enabling the construction of complex, multi-layered functional interfaces.

Adsorption Mechanisms and Bonding Structures on Metal Surfaces (e.g., Cu(100))

No published research data is available for the adsorption mechanisms and bonding structures of this compound on Cu(100).

Surface-Mediated Bond Dissociation and Intermediate Formation

There is no available experimental data on the surface-mediated bond dissociation and the resulting intermediate species for this compound on any metal surface.

Photoreactions on Semiconductor Surfaces (e.g., Si(111))

No studies on the photoreactions of this compound on Si(111) or any other semiconductor surface have been found in the scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies are crucial for the unambiguous assignment of a molecule's structure. This includes one-dimensional spectra (¹H and ¹³C) and advanced two-dimensional techniques.

Multi-Dimensional ¹H and ¹³C NMR for Full Structural Assignment

No published ¹H or ¹³C NMR data for 4-Bromo-2-ethynyl-1-iodobenzene could be located. Such data would be essential to assign the chemical shifts and coupling constants for the aromatic protons and the distinct carbon environments, including the two halogen-bearing carbons and the two carbons of the ethynyl (B1212043) group.

Heteronuclear NMR (e.g., ¹⁹F, ¹¹B for Derivatives)

Research on derivatives of this compound that would involve heteronuclear NMR analysis, such as those containing fluorine or boron, is not present in the available literature.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Analysis

The potential for this compound to participate in supramolecular assemblies has not been explored in published research, and therefore, no DOSY NMR studies have been reported.

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the exact elemental composition of C₈H₄BrI, is not available in the public domain for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-State Studies

There are no documented ESI-MS studies for this compound, which would be useful for analyzing its behavior and potential interactions in solution.

The absence of this fundamental characterization data suggests that this compound may be a novel compound, a synthetic intermediate that is used immediately without full characterization, or its analytical data may reside in proprietary databases or has yet to be published. Further research and publication of these spectroscopic details are necessary to facilitate the use of this compound in the broader scientific community.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used for the mass analysis of large molecules, but it can also be adapted for small molecules. frontiersin.orgnih.gov In a hypothetical analysis of this compound, the compound would be co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a pulsed laser. This process would desorb and ionize the analyte molecules, primarily as singly charged ions (e.g., [M+H]⁺ or [M]⁺˙).

The time-of-flight analyzer would separate these ions based on their mass-to-charge ratio (m/z). The expected monoisotopic mass of this compound (C₈H₄BrI) is approximately 330.86 g/mol . A MALDI-TOF spectrum would be expected to show a prominent cluster of peaks corresponding to this mass, reflecting the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and carbon (¹²C and ¹³C). The relative intensities of the isotopic peaks would confirm the elemental composition.

Hypothetical MALDI-TOF MS Data for C₈H₄BrI:

| Ion Species | Expected m/z | Description |

|---|---|---|

| [M]⁺ | ~330.86 | Molecular ion peak corresponding to the most abundant isotopes (¹²C₈, ¹H₄, ⁷⁹Br, ¹²⁷I) |

This table is illustrative and based on theoretical calculations, as no experimental MALDI-TOF data for this specific compound was found in the searched literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. cdnsciencepub.comarxiv.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes would include:

≡C-H Stretch: A sharp, strong band typically appearing around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne.

C≡C Stretch: A band of weak to medium intensity in the region of 2100-2140 cm⁻¹. Its intensity is variable and depends on the symmetry and electronic environment of the triple bond.

C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹.

C=C Aromatic Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

C-Br and C-I Stretches: These vibrations occur in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹. The C-Br stretch is expected around 500-600 cm⁻¹, while the C-I stretch would be at an even lower frequency.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| ≡C-H Stretch | ~3300 | Terminal Alkyne |

| C≡C Stretch | ~2120 | Alkyne |

| C=C Stretch (Aromatic) | 1450-1600 | Benzene (B151609) Ring |

| C-H Bend (Aromatic) | 800-900 | Substituted Benzene |

| C-Br Stretch | 500-600 | Aryl Bromide |

This table is based on characteristic vibrational frequencies for the respective functional groups. cdnsciencepub.comru.nlnih.gov Specific values for the target compound are not available.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds and conjugated π-systems. acs.orgresearchgate.net In this compound, the C≡C triple bond and the aromatic ring vibrations would be prominent in the Raman spectrum.

The C≡C stretching vibration , which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, expected around 2100-2140 cm⁻¹. acs.org

The aromatic ring vibrations , particularly the ring-breathing modes, would also produce strong Raman signals.

Comparing the Raman and IR spectra helps to confirm the molecular structure, as vibrations that are strong in Raman may be weak in IR and vice-versa, according to the mutual exclusion principle for centrosymmetric molecules (though not strictly applicable here, the concept of complementary intensities is still useful).

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.govrsc.orgresearchgate.net The interaction with the metal surface can enhance the Raman signal by several orders of magnitude.

For this compound, a SERS experiment would involve adsorbing the molecule onto a SERS-active substrate. The resulting spectrum would reveal information about the molecule-surface interaction.

Orientation: Changes in the relative intensities of the vibrational bands can indicate the molecule's orientation on the surface. For example, if the molecule binds to the surface via the ethynyl group, the vibrations of this group might be selectively enhanced or shifted.

Chemical Bonding: The formation of a chemical bond between the analyte and the surface can lead to significant shifts in vibrational frequencies and the appearance of new bands. The interaction of the halogen atoms or the π-system of the alkyne and benzene ring with the metal surface would influence the SERS spectrum. nih.govyoutube.com

Without experimental data, specific SERS effects on this compound remain speculative.

Sum Frequency Generation (SFG) is a surface-specific vibrational spectroscopy technique used to study the structure and orientation of molecules at interfaces. It requires that the vibrational modes be both IR and Raman active for a signal to be generated. For an organic adlayer on a surface, this condition is met when the molecules are ordered, breaking the centrosymmetry at the interface.

An SFG study of a this compound monolayer would provide detailed information about the orientation of the phenyl ring and the terminal alkyne group relative to the surface normal. The analysis of the polarization of the incoming and generated light beams would allow for the determination of the average tilt angles of the molecule. This technique is particularly powerful for understanding the structure of self-assembled monolayers.

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural elucidation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.

If a suitable crystal could be grown, the analysis would yield:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, z position of each atom (C, H, Br, I) within the unit cell.

Bond Lengths and Angles: Definitive values for all intramolecular distances and angles, confirming the geometry of the phenyl ring, the C≡C and ≡C-H bonds, and the C-Br and C-I bonds.

Intermolecular Interactions: Information on how the molecules pack in the solid state, including potential halogen bonding (C-I···X or C-Br···X) or π-π stacking interactions, which are crucial for understanding the material's solid-state properties. acs.org

No published crystal structure for this compound was found in the searched crystallographic databases.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can ascertain its precise molecular geometry and packing arrangement in the solid state. growingscience.com

This analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds, such as the C−I, C−Br, C≡C, and aromatic C−C bonds, as well as the angles between them.

Molecular Conformation: Determination of the planarity of the benzene ring and the orientation of the ethynyl substituent. In similar, non-ortho-substituted diphenyl compounds, the rings are often found to be twisted relative to each other. bath.ac.uk

Crystal Packing: Elucidation of how individual molecules are arranged in the unit cell, which is the fundamental repeating unit of the crystal lattice.

The crystallographic data obtained from an SCXRD experiment is typically presented in a standardized format, as illustrated in the hypothetical table below.

Interactive Table 1: Illustrative Crystallographic Data for this compound (Note: This table is a hypothetical representation of data that would be obtained from an SCXRD experiment.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄BrI |

| Formula Weight | 330.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C(π)⋯B Interactions)

The solid-state assembly of this compound is governed by a variety of non-covalent forces. The presence of both iodine and bromine atoms makes it a prime candidate for forming halogen bonds, an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgwiley-vch.de The strength of the halogen bond donor capability typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wiley-vch.de

Key intermolecular interactions expected for this compound include:

Halogen Bonding (XB): The iodine atom is a strong XB donor, while the bromine atom is a moderately strong donor. beilstein-journals.org This allows for the formation of directional interactions, such as I···O, I···N, Br···O, or Br···N, when co-crystallized with Lewis basic molecules. rsc.org In the pure crystal, I···Br, I···I, or Br···Br contacts may be observed. nih.gov The IUPAC defines a halogen bond as a net attractive interaction between an electrophilic region of a halogen and a nucleophilic region on another entity. nih.gov

π-Interactions: The electron-rich triple bond of the ethynyl group and the aromatic ring can participate in π-stacking or C−H···π interactions.

C(π)···B Interactions: While not explicitly involving Boron (B) in this molecule, the notation describes interactions between a π-system (the ethynyl C≡C bond) and a Lewis base (represented by B).

The analysis of these interactions is critical for understanding and predicting the supramolecular structures formed by this molecule.

Interactive Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C−I | Halogen (Br), π-system | < Sum of van der Waals radii | ~180 |

| Halogen Bond | C−Br | Halogen (I), π-system | < Sum of van der Waals radii | ~180 |

| π-Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | - |

Principles of Crystal Engineering in Supramolecular Assembly

Crystal engineering is the design of solid-state structures by controlling intermolecular interactions. rsc.org this compound is an excellent "tecton," or molecular building block, for crystal engineering due to its rigid framework and multiple, well-defined interaction sites.

The principles guiding its assembly include:

Hierarchical Bonding: The different strengths of the interaction sites (I > Br > ethynyl-π) can be exploited to create predictable, hierarchical assemblies. For example, the strong iodine-based halogen bond can be used to form a primary chain, which is then linked into a 2D or 3D network by weaker bromine-based or π-interactions.

Synthon Reliability: The directionality and reliability of the halogen bond make it a robust tool for constructing specific motifs. rsc.org By choosing appropriate halogen bond acceptors (e.g., diamines, dicarboxylates), it is possible to program the formation of desired architectures like chains, sheets, or porous networks.

The differential functionality of this compound allows for selective co-crystallization experiments, providing a pathway to new materials with tailored properties. rsc.org

Surface Analysis Techniques

When this compound is deposited as a thin film or monolayer onto a substrate for applications in molecular electronics or catalysis, its surface properties become paramount. A suite of high-vacuum surface analysis techniques is used to probe its elemental composition, chemical state, and molecular orientation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the top 1-10 nm of a material. youtube.comnist.gov It operates by irradiating the surface with X-rays and measuring the kinetic energy of emitted core-level electrons. youtube.com

For a film of this compound, XPS would:

Confirm Elemental Composition: Survey scans would show peaks corresponding to the binding energies of carbon (C 1s), bromine (Br 3d), and iodine (I 3d, 4d), confirming their presence on the surface.

Determine Chemical State: High-resolution scans of each elemental peak would reveal chemical shifts. For instance, the C 1s signal could be deconvoluted into components representing carbon in the aromatic ring (C-C, C-H), the ethynyl group (C≡C), and carbons bonded to the halogens (C-Br, C-I), each having a slightly different binding energy due to its unique chemical environment. youtube.comresearchgate.net

Interactive Table 3: Expected XPS Core Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~284-286 | Elemental presence, chemical states (aromatic, ethynyl, C-X) |

| Bromine | Br 3d | ~70-71 | Elemental presence, C-Br bond integrity |

Reflection-Absorption Infrared Spectroscopy (RAIRS)

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for obtaining the vibrational spectrum of a molecular monolayer adsorbed on a reflective metal surface. cam.ac.ukucr.edu It is governed by the "surface selection rule," which states that only vibrational modes with a dynamic dipole moment perpendicular to the surface are observable. youtube.com This property makes RAIRS an excellent tool for determining molecular orientation. cam.ac.uk

If a monolayer of this compound were studied on a gold or platinum surface, RAIRS could distinguish between different adsorption geometries:

Lying-Down Orientation: If the aromatic ring is parallel to the surface, out-of-plane C-H bending vibrations would be intense, while in-plane ring stretching modes would be weak or absent.

Tilted or Standing-Up Orientation: If the molecule is tilted or standing up, in-plane vibrational modes (e.g., aromatic C=C stretching) would gain intensity in the RAIRS spectrum. The C≡C stretching vibration would also provide orientational information.

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation on Surfaces

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique that provides information on the unoccupied electronic states and molecular orientation. stanford.eduifnano.de The technique uses tunable, linearly polarized synchrotron radiation to excite core electrons into unoccupied molecular orbitals (e.g., π* and σ*). mit.edu

The absorption intensity depends strongly on the relative orientation between the electric field vector of the polarized X-rays and the direction of the molecular orbitals. By measuring spectra at different X-ray incidence angles, the average orientation of the molecule can be precisely determined. stanford.edumit.edu For this compound, analysis of the C K-edge would be particularly insightful, targeting the 1s → π* transitions of the aromatic ring and ethynyl group to map their orientation relative to the substrate surface. researchgate.net

Advanced Techniques for Isotopic Analysis

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution spectroscopic technique that provides exquisitely precise information about the three-dimensional structure of molecules in the gas phase. brightspec.com It is an ideal tool for the unambiguous determination of isotopic substitution sites within a molecule. For this compound, MRR can be employed to verify the exact position of deuterium (B1214612) atoms following a regioselective deuteration reaction.

The introduction of deuterium at a specific site in a molecule can be a subtle but powerful modification, for instance, to probe reaction mechanisms or to alter the metabolic fate of a pharmaceutical compound. researchgate.net Given the three distinct hydrogen positions on the aromatic ring of this compound, achieving deuteration at a single, desired position requires precise synthetic control. MRR spectroscopy serves as the definitive analytical method to confirm the outcome of such a reaction.

The principle of MRR relies on the absorption of microwave radiation by a molecule, which induces transitions between its rotational energy levels. The frequencies of these transitions are determined by the molecule's moments of inertia, which are, in turn, highly sensitive to its mass distribution. The substitution of a hydrogen atom with a deuterium atom causes a small but measurable change in the moments of inertia, leading to a distinct shift in the rotational spectrum. nih.gov

By comparing the experimental rotational spectrum of a deuterated sample of this compound with the spectrum of the parent (non-deuterated) compound, and with theoretically calculated spectra for each possible deuterated isomer, the exact location of the deuterium atom can be unequivocally identified. brightspec.com This technique is so precise that it can readily distinguish between isomers that would be challenging to differentiate by other spectroscopic methods.

The table below outlines the expected application of MRR spectroscopy in the analysis of a regioselectively deuterated sample of this compound.

| Isotopologue | Deuteration Position | Expected Change in Rotational Constants (A, B, C) | Significance of MRR Analysis |

|---|---|---|---|

| Parent | None | Reference values | Provides the baseline spectrum for comparison. |

| Isomer 1 | Deuterium at C-3 | Measurable shift from reference values | Confirms or refutes deuteration at the position adjacent to the iodine atom. |

| Isomer 2 | Deuterium at C-5 | Distinctly different shift from Isomer 1 | Confirms or refutes deuteration at the position between the bromo and iodo substituents. |

| Isomer 3 | Deuterium at C-6 | Unique shift pattern compared to Isomers 1 and 2 | Confirms or refutes deuteration at the position adjacent to the bromo atom. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of 4-bromo-2-ethynyl-1-iodobenzene at the atomic and electronic levels. These in silico techniques offer insights that can be difficult to obtain through experimental methods alone.

Prediction of Reaction Mechanisms and Transition State Energies

A key application of computational chemistry is the prediction of reaction pathways and the energetics of transition states. For this compound, theoretical calculations can model various potential reactions, such as Sonogashira or Suzuki cross-coupling reactions, which are common for halogenated alkynes. By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms and calculate the activation barriers, providing valuable information for optimizing synthetic strategies.

Characterization of π-Conjugation Pathways

The ethynyl (B1212043) group in this compound introduces a region of π-conjugation that extends across the benzene (B151609) ring. Theoretical studies can map these π-conjugation pathways, showing how the electron density is delocalized over the molecule. This delocalization is crucial for understanding the molecule's potential applications in materials science, particularly in the design of organic electronic materials where efficient charge transport is essential.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic picture of this compound's behavior, including its conformational preferences and interactions with other molecules.

Conformational Analysis and Molecular Recognition Studies

While the benzene ring itself is rigid, the ethynyl group can exhibit some rotational freedom. Conformational analysis through molecular modeling can determine the most stable spatial arrangements of the molecule. Furthermore, these models are instrumental in molecular recognition studies, predicting how this compound might bind to a receptor or self-assemble into larger supramolecular structures.

Elucidation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

The presence of both bromine and iodine atoms in this compound makes it a prime candidate for engaging in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. Molecular simulations can identify and characterize these halogen bonds, as well as other non-covalent forces like π-stacking interactions between the aromatic rings. Understanding these interactions is fundamental to predicting the crystal packing of the molecule and the properties of any resulting solid-state materials.

: Topological Analysis of Electron Density

The topological analysis of the electron density is a powerful theoretical framework used to elucidate the nature of chemical bonding and non-covalent interactions within a molecule. nih.gov By examining the scalar field of the electron density, ρ(r), and its derivatives, one can identify critical points where the gradient of the density is zero. nih.gov These points and the paths connecting them provide a quantitative and qualitative description of atomic interactions. For this compound, this analysis is crucial for understanding the interplay between the benzene ring, the ethynyl substituent, and the two different halogen atoms.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. nih.gov This approach, developed by Richard Bader, allows for the quantitative characterization of chemical bonds by analyzing the properties of the electron density at Bond Critical Points (BCPs). A BCP is a point of minimum electron density along the path connecting two bonded nuclei and a maximum in the other two perpendicular directions.

Key properties analyzed at a BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of electron density, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates a depletion of electron density, characteristic of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions. sioc-journal.cn

The total energy density (H(r)) : The sign of H(r) can also help distinguish the type of interaction.

For this compound, a QTAIM analysis would provide deep insights into the C-I, C-Br, C-C (aromatic), and C≡C (alkynyl) bonds. It would precisely characterize the degree of covalency and polarity in the carbon-halogen bonds and detail the electronic structure of the conjugated π-system.

Table 1: Illustrative QTAIM Data for Selected Bonds in this compound (Note: This table is a hypothetical representation of the data that would be obtained from a QTAIM calculation. Specific experimental or calculated values for this molecule are not available.)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C-I | ~0.07 | > 0 | ~0 | Polar Covalent / Closed-Shell |

| C-Br | ~0.15 | > 0 | < 0 | Polar Covalent |

| C-C (ring) | ~0.30 | < 0 | < 0 | Covalent |

| C≡C | ~0.40 | < 0 | < 0 | Covalent |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and atomic hybrids. wisc.edu It provides a quantitative description of the bonding in terms of localized orbitals and examines delocalization effects through the analysis of donor-acceptor interactions. researchgate.netresearchgate.net

The core of NBO analysis involves the calculation of stabilization energies, E(2), which represent the energetic importance of charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. These energies are calculated using second-order perturbation theory and highlight the significance of hyperconjugation and resonance effects.

In the context of this compound, NBO analysis would:

Determine the hybridization of each atom (e.g., sp² for aromatic carbons, sp for alkynyl carbons).

Characterize the σ and π bonds of the benzene ring and the ethynyl group.

Describe the lone pairs on the bromine and iodine atoms.

Quantify the delocalization of electron density from the halogen lone pairs and the ethynyl π-system into the aromatic ring's antibonding orbitals (and vice versa), which is crucial for understanding the molecule's electronic properties and reactivity.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: This table is a hypothetical representation of the data that would be obtained from an NBO calculation. Specific experimental or calculated values for this molecule are not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Br) | π(C-C) | High | p-π conjugation |

| LP (I) | π(C-C) | Moderate | p-π conjugation |

| π (C≡C) | π(C-C) | Moderate | π-π conjugation |

| σ (C-H) | σ*(C-Br) | Low | Hyperconjugation |

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to identify and visualize non-covalent interactions in real space. chemtools.orgnih.gov This method is based on the relationship between the electron density (ρ) and its reduced density gradient (s).

Plots of s versus ρ typically show characteristic spikes in low-density, low-gradient regions, which are signatures of non-covalent interactions. chemtools.org To visualize these interactions, low-gradient isosurfaces are generated and colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian. This coloring scheme helps to distinguish between different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue surfaces.

Weak, van der Waals interactions are represented by green surfaces.

Repulsive interactions (e.g., steric clashes) are shown as red surfaces. chemtools.org

For this compound, NCI analysis would be particularly insightful for revealing intramolecular interactions that dictate the molecule's preferred conformation. It could identify potential weak interactions such as halogen-π interactions between the iodine or bromine atom and the ethynyl π-system, or σ-hole interactions involving the electrophilic tips of the halogen atoms. chemrxiv.org These subtle forces are critical for understanding the molecule's crystal packing and supramolecular chemistry.

Table 3: Potential Intramolecular Non-Covalent Interactions in this compound Identifiable by NCI Analysis (Note: This table lists the types of interactions that could hypothetically be identified. Confirmation requires specific calculations.)

| Interaction Type | Potential Location | Isosurface Color |

| Halogen-π Bond | Iodine/Bromine atom interacting with the ethynyl π-cloud | Green/Blue |

| van der Waals | Between ortho substituents and adjacent ring hydrogens | Green |

| Steric Repulsion | Potential clash between bulky substituents | Red |

Applications in Chemical Sciences and Advanced Materials

Strategic Building Block in Complex Organic Synthesis

The presence of three different reactive groups on the benzene (B151609) ring—the bromo, iodo, and ethynyl (B1212043) moieties—allows for a high degree of control and flexibility in organic synthesis. Chemists can exploit the differential reactivity of these groups to introduce a wide array of substituents and build complex molecular frameworks through a series of selective reactions.

The unique substitution pattern of 4-Bromo-2-ethynyl-1-iodobenzene makes it an ideal scaffold for divergent synthesis. This strategy allows for the creation of a library of related but distinct molecules from a common starting material. By selectively reacting one of the functional groups while leaving the others intact, a variety of intermediates can be generated. These intermediates can then be further functionalized in subsequent steps, leading to a diverse range of final products with different properties and applications.

The ethynyl group in this compound is a key feature that enables its use as a precursor for carbon-rich and π-conjugated systems. These types of molecules are of great interest due to their unique electronic and optical properties. Through reactions such as Sonogashira coupling, the ethynyl group can be coupled with various aryl or vinyl halides to extend the π-conjugation, leading to the formation of linear oligomers, polymers, and complex two-dimensional structures.

For instance, the Sonogashira coupling reaction of a related compound, 1-bromo-4-ethynylbenzene, with 1-iodo-4-(trifluoromethyl)benzene demonstrates the formation of a π-conjugated system. rsc.org Similarly, the synthesis of azuleno[1,2,3-cd]phenalene and its π-extended buckybowl derivative highlights the use of ethynyl-containing precursors in constructing complex carbon-rich architectures. acs.org

The versatile nature of this compound has been harnessed in the synthesis of various pharmaceutically relevant scaffolds and chemical probes.

Benzosiloxaboroles: This compound has proven instrumental in the synthesis of ethynyl-substituted benzosiloxaboroles. rsc.org A three-step procedure starting from 4-bromo-2-fluoro-1-iodobenzene (B11889) or 4-bromo-2-chloro-1-iodobenzene (B1333647) leads to the formation of these important heterocyclic compounds. rsc.org The synthesis involves a Sonogashira coupling to introduce the ethynyl group, followed by lithiation and reaction with a silicon electrophile, and finally a bromine-lithium exchange and boronation sequence. rsc.org These benzosiloxaborole derivatives have shown promise as antimicrobial agents. nih.govresearchgate.net

| Starting Material | Key Steps | Final Product |

| 4-Bromo-2-fluoro-1-iodobenzene | 1. Sonogashira coupling 2. Lithiation & Silylation 3. Br/Li exchange & Boronation | 6-Ethynyl-7-fluorobenzosiloxaborole |

| 4-Bromo-2-chloro-1-iodobenzene | 1. Sonogashira coupling 2. Lithiation & Silylation 3. Br/Li exchange & Boronation | 6-Ethynyl-7-chlorobenzosiloxaborole |

Advanced Materials Science

The electronic properties inherent in the structure of this compound make it a valuable precursor in the field of materials science, particularly for the development of organic electronic and optoelectronic materials.

The extended π-conjugated systems that can be synthesized from this compound are fundamental to the field of organic electronics. These materials can exhibit semiconducting properties, allowing them to be used in a variety of electronic devices. The ability to tune the electronic properties of these materials by modifying the substituents on the aromatic rings makes them particularly attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of related halogenated aromatic compounds serves as a basis for creating materials for such applications. nih.govbldpharm.com

The polymerization of monomers derived from this compound can lead to the formation of conductive polymers. These polymers, which possess a backbone of alternating single and double bonds, can conduct electricity and have applications in areas such as antistatic coatings, electromagnetic shielding, and as components in electronic devices. The ability to process these polymers from solution makes them a viable alternative to traditional inorganic conductors in certain applications. The development of functionalized benzosiloxaboroles, which can be derived from related starting materials, highlights the potential for creating novel polymeric structures with interesting electronic properties. nih.gov

Design and Synthesis of Supramolecular Architectures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. wiley-vch.de The specific arrangement of halogen atoms and the ethynyl group in this compound makes it an excellent candidate for designing and synthesizing intricate supramolecular structures.

The formation of ordered structures through self-assembly is a cornerstone of supramolecular chemistry. Halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, is a powerful tool for guiding this process. beilstein-journals.orgnih.gov In this compound, both the iodine and bromine atoms can act as halogen bond donors. The strength of this interaction typically follows the trend I > Br > Cl > F, making the iodine atom the more potent halogen bond donor in this molecule.

The ethynyl group can also participate in non-covalent interactions, including hydrogen bonding (if the terminal alkyne is used) and π-stacking interactions. This combination of functionalities allows for the creation of complex, multi-dimensional networks. For instance, the iodine atom can form a strong halogen bond with a nitrogen-containing heterocycle like pyridine, while the bromo and ethynyl groups can engage in weaker interactions, leading to highly specific and predictable assembly patterns.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interacting Group on this compound | Type of Interaction | Potential Partner Molecule/Group |

| Iodo (-I) | Halogen Bond | Lewis bases (e.g., Pyridine, N-oxides) |

| Bromo (-Br) | Halogen Bond | Strong Lewis bases |

| Ethynyl (-C≡CH) | Hydrogen Bond | Hydrogen bond acceptors (e.g., Carbonyls) |

| Aromatic Ring (π-system) | π-π Stacking | Other aromatic systems |

Crystal engineering is the design and synthesis of crystalline solids with desired properties. acs.org The predictable and directional nature of halogen bonds makes this compound a valuable component in this field. By carefully selecting partner molecules (co-formers) that can act as halogen bond acceptors, it is possible to control the assembly of this molecule in the solid state, leading to materials with specific functionalities.

For example, co-crystallization with ditopic Lewis bases could lead to the formation of one-dimensional chains or two-dimensional sheets. The ethynyl group offers a site for potential topochemical polymerization in the solid state if the molecules are aligned appropriately, a strategy used to create conjugated polymers with interesting electronic and optical properties. The ability to form different types of interactions allows for a high degree of control over the final crystal packing, which in turn influences the material's bulk properties such as conductivity, porosity, and optical response.

Development of Novel Catalytic Methodologies

The presence of two different carbon-halogen bonds with distinct reactivities makes this compound an important substrate for developing and understanding new catalytic reactions.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C-I bond is generally more reactive than the C-Br bond in such reactions due to its lower bond dissociation energy. This reactivity difference allows for selective, stepwise functionalization of this compound.

For instance, a Sonogashira coupling could be performed selectively at the C-I position under carefully controlled conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction like a Suzuki or Buchwald-Hartwig amination. This stepwise approach provides a route to complex, unsymmetrically substituted benzene derivatives that would be difficult to synthesize by other means. A recent study on a related compound, 1-bromo-2-iodobenzene, demonstrated its utility in a selective Sonagashira reaction to synthesize π-extended derivatives.

Table 2: Representative Selective Cross-Coupling Reactions on this compound

| Reaction Type | Reactive Site | Catalyst System (Example) | Product Type |

| Sonogashira Coupling | C-I | Pd(PPh₃)₄, CuI | Aryl-alkyne |

| Suzuki Coupling | C-I | Pd(OAc)₂, SPhos | Biaryl |

| Heck Coupling | C-I | Pd(OAc)₂, P(o-tol)₃ | Substituted alkene |

| Suzuki Coupling | C-Br | More active Pd catalyst/ligand | Biaryl |

| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃, BINAP | Aryl amine |

The differential reactivity of the C-I and C-Br bonds allows this compound to serve as a model substrate for investigating the selectivity of new catalytic systems. acs.org By analyzing the product distribution (reaction at C-I, C-Br, or both), researchers can gain insights into the mechanism of a catalytic reaction and the factors that control its selectivity.

For example, a new nickel-based catalyst could be tested with this substrate to determine its preference for activating C-I versus C-Br bonds. The outcome of such a reaction provides valuable data on the catalyst's chemoselectivity, which is crucial for its broader application in organic synthesis. This approach helps in the rational design of more efficient and selective catalysts for complex molecule synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products